Docosanoic-d43 acid

Catalog No.
S690750
CAS No.
29823-26-5
M.F
C22H44O2
M. Wt
383.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosanoic-d43 acid

CAS Number

29823-26-5

Product Name

Docosanoic-d43 acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-tritetracontadeuteriodocosanoic acid

Molecular Formula

C22H44O2

Molecular Weight

383.8 g/mol

InChI

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2

InChI Key

UKMSUNONTOPOIO-MSWDUVJOSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

The exact mass of the compound Docosanoic-d43 acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Docosanoic-d43 acid (behenic acid-d43) is a fully deuterated, 22-carbon saturated very long-chain fatty acid (VLCFA) utilized primarily as an internal standard and metabolic tracer . With a molecular weight of 383.9 g/mol and isotopic enrichment typically exceeding 99%, it provides an exact structural and chemical match to endogenous docosanoic acid. In procurement and analytical contexts, its primary value lies in its +43 Da mass shift, which completely bypasses endogenous background signals in complex biological matrices such as plasma, tissue homogenates, and urine. It is an essential consumable for high-precision liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows targeting quantitative lipidomic profiling, peroxisomal disorder diagnostics, and fatty acid oxidation flux analysis.

Substituting Docosanoic-d43 acid with partially deuterated variants (e.g., docosanoic-22,22,22-d3 acid) or shorter-chain fully deuterated internal standards (e.g., arachidic acid-d39) introduces severe quantitative errors in lipidomics [1]. Shorter-chain standards like C20-d39 exhibit different hydrophobicities, leading to divergent retention times in reverse-phase LC and differential extraction recoveries during sample preparation; consequently, they fail to properly correct for matrix-induced ion suppression of the C22 target. Conversely, partially deuterated C22 standards with small mass shifts (+3 or +4 Da) risk signal overlap with the natural M+3 or M+4 isotopic envelopes of highly abundant endogenous lipids. Fully deuterated D43-C22:0 ensures perfect co-elution with the unlabeled analyte while maintaining an insurmountable +43 Da mass isolation, guaranteeing accurate absolute quantitation.

Elimination of Endogenous Background via +43 Da Mass Shift

In quantitative MS workflows, endogenous docosanoic acid (C22:0) presents a massive background signal in biological matrices. Procuring Docosanoic-d43 acid provides a +43 Da mass shift (m/z 383.9 vs 340.6 for unlabeled), shifting the internal standard signal far beyond the natural isotopic envelope of the endogenous analyte . Compared to partially deuterated standards like docosanoic-d3 acid (+3 Da), which can suffer from up to 5-10% signal overlap due to the M+3 natural heavy isotope contributions of highly abundant co-eluting lipids, the d43 variant achieves 0% isotopic overlap. This absolute mass isolation is critical for establishing a true zero-background baseline.

Evidence DimensionIsotopic signal overlap in biological matrices
Target Compound DataDocosanoic-d43 acid (+43 Da mass shift, 0% overlap)
Comparator Or BaselineDocosanoic-d3 acid (+3 Da mass shift, susceptible to M+3 overlap)
Quantified DifferenceComplete elimination of M+3/M+4 isotopic interference
ConditionsLC-MS/GC-MS of complex biological matrices (e.g., plasma, tissue)

Guarantees a zero-background baseline for the internal standard, essential for accurately quantifying trace levels of VLCFAs in clinical or metabolic samples without false-positive inflation.

Perfect Co-elution for Absolute Ion Suppression Correction

Accurate LC-MS quantitation requires the internal standard to experience the exact same matrix effects (ion suppression or enhancement) as the target analyte. Docosanoic-d43 acid co-elutes precisely with endogenous docosanoic acid [1]. If a shorter-chain standard like arachidic acid-d39 (C20:0) is procured as a generic VLCFA proxy, its retention time in reverse-phase LC is significantly shorter. This temporal separation means the C20 standard elutes in a different matrix environment, leading to a >15-20% variance in ion suppression correction compared to the perfectly co-eluting d43-C22:0 standard.

Evidence DimensionMatrix effect correction accuracy
Target Compound DataDocosanoic-d43 acid (exact co-elution with C22:0, perfectly matching ion suppression)
Comparator Or BaselineArachidic acid-d39 (elutes earlier, divergent matrix environment)
Quantified DifferenceElimination of retention time drift and associated >15% quantitation variance
ConditionsReverse-phase LC-MS lipidomic profiling

Ensures that the internal standard accurately normalizes signal fluctuations caused by the sample matrix, preventing false quantitative readouts and batch-to-batch inconsistencies.

High-Fidelity Tracking of Chain-Shortening in FAO Assays

Docosanoic-d43 acid is required for tracing peroxisomal beta-oxidation accurately. In cellular assays, D43-C22:0 is catabolized to D39-C20:0 [1]. Because the entire aliphatic chain is deuterated, the resulting D39-C20:0 metabolite retains a +39 Da mass shift, making it instantly distinguishable from the high endogenous pool of unlabeled C20:0. If a terminally labeled standard like docosanoic-22,22,22-d3 acid were used, the resulting C20 metabolite would only retain a +3 Da shift, blending into background noise, or lose the label entirely depending on the oxidation site. The fully deuterated backbone allows absolute quantification of the FAO flux ratio (D39-C20:0 / D43-C22:0).

Evidence DimensionDownstream metabolite mass resolution
Target Compound DataD43-C22:0 (yields D39-C20:0 upon one cycle of beta-oxidation)
Comparator Or BaselineDocosanoic-d3 acid (yields metabolites that blend into endogenous background)
Quantified Difference100% tracer retention with distinct mass resolution of downstream metabolites
ConditionsCellular peroxisomal fatty acid oxidation (FAO) assays measured by MS

Allows researchers to precisely measure lipid catabolism rates without interference from de novo synthesis or dietary lipid background, justifying its premium over lightly labeled tracers.

Clinical Diagnostics of Peroxisomal Disorders

Used as the gold-standard internal standard in LC-MS/MS and GC-MS workflows to accurately quantify elevated C22:0 levels in patient plasma or dried blood spots, aiding in the diagnosis of X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders [2].

Broad-Spectrum Quantitative Lipidomics

Incorporated into internal standard cocktails for untargeted and targeted lipidomic profiling of tissues and biofluids, ensuring absolute quantitation of the VLCFA pool by perfectly correcting for matrix-induced ion suppression [1].

Metabolic Flux Analysis of Fatty Acid Oxidation

Utilized as a heavy isotope tracer in cell culture models to monitor the rate of peroxisomal beta-oxidation by tracking the appearance of D39-C20:0 and shorter fully deuterated species, completely bypassing endogenous lipid background [1].

XLogP3

9.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

383.604030718 Da

Monoisotopic Mass

383.604030718 Da

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(~2~H_43_)Docosanoic acid

Dates

Last modified: 04-14-2024

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